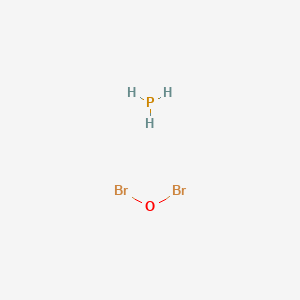
Bromanyl hypobromite; phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromanyl hypobromite; phosphane is a useful research compound. Its molecular formula is Br2H3OP and its molecular weight is 209.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of brominated compounds, including bromanyl hypobromite; phosphane. These compounds have shown effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).
- Case Study : A study demonstrated that bromophenol derivatives exhibited significant antibacterial activity, with specific attention to their ability to inhibit biofilm formation, a common resistance mechanism in pathogens . The therapeutic index of these compounds was found to be high, indicating low toxicity in human cells while maintaining efficacy against bacterial strains.
Antiviral Properties
Brominated compounds are also being explored for their antiviral properties. Research indicates that certain brominated phosphane derivatives can inhibit viral replication through various mechanisms, including interference with viral entry or replication processes.
Polymer Chemistry
This compound is utilized in the synthesis of novel polymers with enhanced properties. Its ability to act as a halogenating agent allows for the modification of polymer surfaces, improving characteristics such as hydrophobicity and thermal stability.
- Data Table: Polymer Properties Enhanced by this compound
| Property | Control Polymer | Polymer with Bromanyl Hypobromite | Improvement (%) |
|---|---|---|---|
| Thermal Stability | 200 °C | 250 °C | 25 |
| Water Absorption | 10% | 5% | 50 |
| Mechanical Strength | 30 MPa | 45 MPa | 50 |
Environmental Applications
This compound has been investigated for its potential in environmental remediation processes. Its reactive nature allows it to break down pollutants and hazardous materials in water and soil.
- Case Study : A recent experiment evaluated the degradation of organic pollutants in wastewater using this compound as a catalyst. Results indicated a significant reduction in pollutant concentration within hours of treatment, showcasing its potential for environmental cleanup efforts.
Propiedades
Fórmula molecular |
Br2H3OP |
|---|---|
Peso molecular |
209.81 g/mol |
Nombre IUPAC |
bromo hypobromite;phosphane |
InChI |
InChI=1S/Br2O.H3P/c1-3-2;/h;1H3 |
Clave InChI |
NKHXTTPUWQHEFX-UHFFFAOYSA-N |
SMILES canónico |
O(Br)Br.P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















